Cas no 189564-20-3 (phenylpyropene A)

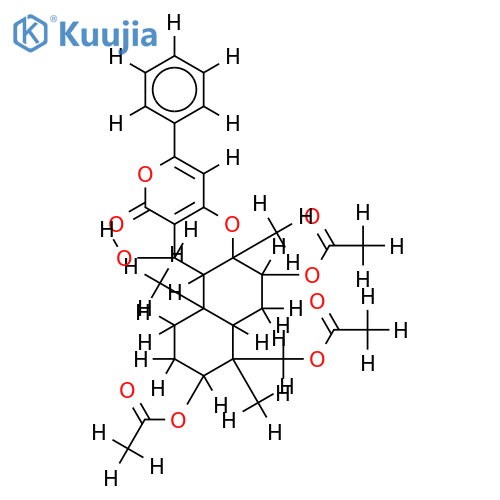

phenylpyropene A structure

商品名:phenylpyropene A

phenylpyropene A 化学的及び物理的性質

名前と識別子

-

- phenylpyropene A

- 189564-20-3

- CHEBI:220780

- CS-0143733

- AKOS040755988

- (3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-bis(acetyloxy)-4-[(acetyloxy)methyl]-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-9-phenyl-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-11-one

- [(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-Diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate

- HY-N10234

- [(5AS,6S,7ar,8R,9S,11as,11BS,12R)-6,9-bis(acetyloxy)-12-hydroxy-5a,8,11a-trimethyl-1-oxo-3-phenyl-1,5a,6,7,7a,8,9,10,11,11a,11b,12-dodecahydro-2,5-dioxatetraphen-8-yl]methyl acetic acid

- ((5AS,6S,7ar,8R,9S,11as,11BS,12R)-6,9-bis(acetyloxy)-12-hydroxy-5a,8,11a-trimethyl-1-oxo-3-phenyl-1,5a,6,7,7a,8,9,10,11,11a,11b,12-dodecahydro-2,5-dioxatetraphen-8-yl)methyl acetic acid

- ((1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo(8.8.0.02,7.012,17)octadeca-12(17),13-dien-6-yl)methyl acetate

-

- インチ: InChI=1S/C32H38O10/c1-17(33)38-16-31(5)23-15-25(40-19(3)35)32(6)28(30(23,4)13-12-24(31)39-18(2)34)27(36)26-22(42-32)14-21(41-29(26)37)20-10-8-7-9-11-20/h7-11,14,23-25,27-28,36H,12-13,15-16H2,1-6H3

- InChIKey: QHPKCPGUVVWHPW-UHFFFAOYSA-N

- ほほえんだ: CC(=O)OCC1(C)C(CCC2(C)C1CC(OC(C)=O)C1(C)Oc3cc(oc(=O)c3C(O)C21)-c1ccccc1)OC(C)=O

計算された属性

- せいみつぶんしりょう: 582.24649740g/mol

- どういたいしつりょう: 582.24649740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 42

- 回転可能化学結合数: 8

- 複雑さ: 1210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 135Ų

- 疎水性パラメータ計算基準値(XlogP): 4.197

phenylpyropene A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BioAustralis | BIA-P1815-1 mg |

Phenylpyropene A |

189564-20-3 | >95%byHPLC | 1mg |

$233.00 | 2023-09-07 | |

| 1PlusChem | 1P01LJDG-1mg |

(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6- |

189564-20-3 | ≥95% | 1mg |

$253.00 | 2024-06-17 | |

| BioAustralis | BIA-P1815-1mg |

Phenylpyropene A |

189564-20-3 | >95% by HPLC | 1mg |

$255.00 | 2024-07-19 | |

| 1PlusChem | 1P01LJDG-5mg |

(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6- |

189564-20-3 | ≥95% | 5mg |

$1042.00 | 2024-06-17 | |

| BioAustralis | BIA-P1815-5 mg |

Phenylpyropene A |

189564-20-3 | >95%byHPLC | 5mg |

$816.00 | 2023-09-07 | |

| BioAustralis | BIA-P1815-5mg |

Phenylpyropene A |

189564-20-3 | >95% by HPLC | 5mg |

$895.00 | 2024-07-19 |

phenylpyropene A 関連文献

-

Gerard P. McGlacken,Ian J. S. Fairlamb Nat. Prod. Rep. 2005 22 369

-

Braulio M. Fraga Nat. Prod. Rep. 2004 21 669

-

Minghua Jiang,Zhenger Wu,Lan Liu,Senhua Chen Org. Biomol. Chem. 2021 19 1644

189564-20-3 (phenylpyropene A) 関連製品

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量